molecular formula C11H11NO3S B6352339 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester CAS No. 1385696-25-2

5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B6352339
CAS No.: 1385696-25-2
M. Wt: 237.28 g/mol
InChI Key: MZXVKEVZUKVEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a cyano group, an oxo-propyl group, and an ethyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Addition of the Oxo-Propyl Group: The oxo-propyl group is added through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The ethyl ester group can be substituted with other ester groups or converted to carboxylic acids through hydrolysis.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Acidic or basic hydrolysis conditions are used for ester group transformations.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Carboxylic acids, different esters.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 5-Cyano-2-(2-oxo-ethyl)-thiophene-3-carboxylic acid methyl ester
  • 5-Cyano-2-(2-oxo-propyl)-furan-3-carboxylic acid ethyl ester
  • 5-Cyano-2-(2-oxo-propyl)-pyrrole-3-carboxylic acid ethyl ester

Comparison:

  • Structural Differences: The presence of different heteroatoms (sulfur in thiophene, oxygen in furan, nitrogen in pyrrole) affects the electronic properties and reactivity.
  • Reactivity: Thiophene derivatives generally exhibit higher stability compared to furan and pyrrole derivatives due to the aromatic stabilization provided by the sulfur atom.
  • Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired electronic properties and reactivity for the target application.

This detailed overview provides a comprehensive understanding of 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 5-cyano-2-(2-oxopropyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)9-5-8(6-12)16-10(9)4-7(2)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXVKEVZUKVEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.